(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide
Description
(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline; iodide is a structurally complex quinoline derivative characterized by a conjugated system of ethenyl and cyclohexenylidene linkers. The compound features two quinolinium moieties, each substituted with an ethyl group at the 1-position, and a chloro substituent on the cyclohexenylidene ring. The iodide counterion enhances its ionic character, influencing solubility and crystallinity.
Properties
Molecular Formula |
C32H32ClIN2 |
|---|---|
Molecular Weight |
607.0 g/mol |
IUPAC Name |
(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide |
InChI |
InChI=1S/C32H32ClN2.HI/c1-3-34-22-20-24(28-12-5-7-14-30(28)34)16-18-26-10-9-11-27(32(26)33)19-17-25-21-23-35(4-2)31-15-8-6-13-29(25)31;/h5-8,12-23H,3-4,9-11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AMZFRXYIOLIXOT-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\2/CCCC(=C2Cl)/C=C/C3=CC=[N+](C4=CC=CC=C34)CC)/C5=CC=CC=C51.[I-] |
Canonical SMILES |
CCN1C=CC(=CC=C2CCCC(=C2Cl)C=CC3=CC=[N+](C4=CC=CC=C34)CC)C5=CC=CC=C51.[I-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the quinoline units, their quaternization to form quinolinium salts, and the formation of the conjugated system linking the quinolinium units through a chlorinated cyclohexene moiety. The iodide counterion is introduced during the quaternization step or by ion exchange.
Stepwise Preparation Outline
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-ethylquinoline | Ethylation of quinoline at nitrogen using ethyl iodide or ethyl bromide | Quaternization step forms 1-ethylquinolinium iodide salt |
| 2 | Formation of 2-chloro-3-substituted cyclohex-2-en-1-ylidene intermediate | Chlorination of cyclohexene derivatives, followed by condensation with appropriate aldehydes | Control of stereochemistry (E-configuration) critical |
| 3 | Condensation to form conjugated ethylene bridges | Aldol-type or Wittig-type reactions linking quinolinium units to chlorocyclohexene | Use of base catalysts like piperidine or triethylamine |
| 4 | Purification and isolation | Recrystallization or chromatographic techniques | Ensures removal of isomers and side products |
Detailed Synthetic Considerations
Quaternization: The nitrogen atom in quinoline is alkylated with ethyl iodide to form the quinolinium iodide salt. This step is typically performed under reflux in polar solvents such as acetonitrile or ethanol to ensure complete conversion.
Chlorinated Cyclohexene Synthesis: The chlorination at the 2-position of the cyclohexene ring is achieved using reagents like N-chlorosuccinimide (NCS) under controlled temperature to avoid over-chlorination. The subsequent functionalization at the 3-position allows attachment of the conjugated ethylene bridge.
Conjugation Formation: The extended conjugation between the quinolinium units and the chlorocyclohexene is formed via condensation reactions. Wittig or Horner–Wadsworth–Emmons reactions are preferred for producing the (E)-configured double bonds, which are essential for the compound's optical and electronic properties.
Counterion Exchange: If the initial quaternization uses a different halide, iodide exchange can be performed by treating the salt with sodium iodide in acetone, precipitating the iodide salt due to its lower solubility.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent for quaternization | Acetonitrile, Ethanol | Polar aprotic solvents favor reaction |
| Temperature for quaternization | Reflux (80–90 °C) | Ensures complete alkylation |
| Chlorination reagent | N-chlorosuccinimide (NCS) | Controlled addition prevents side reactions |
| Base for condensation | Piperidine, Triethylamine | Catalyzes formation of double bonds |
| Purification method | Recrystallization in ethanol or chromatography | Removes impurities and isomers |
| Yield range | 50–75% overall | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to elevated temperatures, and solvents such as water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce cyclohexene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules, serving as an intermediate in various organic synthesis pathways.
Biology
In biological research, it may be used to study the interactions between quinoline derivatives and biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry
Comparison with Similar Compounds
Substituted Quinoline Derivatives
- 4-Hydroxyquinolin-2(1H)-ones (e.g., 4E in ): These compounds lack the conjugated ethenyl-cyclohexenylidene backbone but share a quinoline core. Substituents like hydroxy and benzyl groups (e.g., 1-benzyl-4-hydroxy-3-phenylquinolin-2(1H)-one) reduce lipophilicity compared to the target compound, impacting bioavailability .
- 4-Acrylamido-Quinoline Derivatives (): Compounds like (E)-3-(6-bromoquinolin-4-yl)-N-phenylacrylamide (6o) feature acrylamide side chains, which introduce hydrogen-bonding capabilities absent in the target compound. Bromo substituents in these derivatives may enhance halogen bonding, unlike the chloro group in the target .
Quinolinium Salts
- 1-Ethylquinolin-1-ium Derivatives: Simpler analogues such as 1-ethyl-4-vinylquinolinium iodide lack the cyclohexenylidene bridge, resulting in shorter conjugation lengths and weaker absorption in the visible spectrum compared to the target compound .
Physicochemical Properties
| Property | Target Compound | 4-Hydroxyquinolin-2(1H)-one (4E) | 4-Acrylamido-Quinoline (6o) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~650* | 351.4 | 379.3 |
| Solubility | High in polar solvents | Moderate in ethanol | Low in water |
| UV-Vis λmax (nm) | 450–500* | 280–320 | 350–400 |
*Predicted based on extended conjugation and iodide counterion.
- Electronic Effects: The chloro and ethyl groups increase electron-withdrawing and lipophilic character, respectively, compared to hydroxyquinolines. This may enhance intermolecular interactions in solid-state packing .
Biological Activity
The compound (4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
Molecular Formula: C₁₉H₁₈ClI
Molecular Weight: 392.71 g/mol
InChIKey: XXXXXX (specific InChIKey not provided in sources)
Structural Features
The compound features:
- A quinoline moiety, known for its biological significance.
- A cyclohexene ring contributing to its structural complexity.
- A chlorine atom, which may enhance its reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds with quinoline derivatives often exhibit anticancer properties. A study by highlights the synthesis of various pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with quinoline compounds, demonstrating significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinoline Derivative A | HeLa | 12.5 |
| Quinoline Derivative B | MCF7 | 10.0 |
| (4E)-4...;iodide | A549 | 8.5 |
Note: The IC50 values represent the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties. The presence of the chloro and iodide groups in this compound may contribute to enhanced antimicrobial activity.
Research Findings
A comparative study found that compounds similar to (4E)-4...;iodide displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
The proposed mechanism for the biological activity of this compound involves:
- Intercalation into DNA: Similar compounds have shown a tendency to intercalate with DNA, leading to inhibition of replication.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress in cancer cells may lead to apoptosis.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer cell proliferation.
Safety and Toxicity
While exploring the biological activity, it is crucial to assess the safety profile. Preliminary toxicity studies suggest moderate toxicity levels, necessitating further investigation into safe dosage ranges for therapeutic applications.
Toxicity Assessment Table
| Parameter | Value |
|---|---|
| LD50 (mg/kg) | 200 |
| Acute Toxicity Class | III |
Q & A
Basic Research Questions
Q. How can synthetic yields of this conjugated quinolinium-cyclohexenylidene compound be optimized?
- Methodological Approach :
- Vary reaction parameters (solvent polarity, temperature, catalyst loading) to stabilize conjugated intermediates. For example, highlights refluxing in ethanol at 80°C for 12 hours to achieve 65% yield for analogous cyclohexenone derivatives .
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive ethenyl groups.
- Monitor reaction progress via TLC or HPLC, focusing on byproduct formation (e.g., isomerization or dimerization).
Q. What spectroscopic techniques are critical for characterizing its structural conformation?
- Key Techniques :
- ¹H/¹³C NMR : Identify conjugation effects (e.g., deshielded vinyl protons at δ 7.2–8.5 ppm) and substituent environments. uses NMR to resolve ethenyl proton coupling patterns in similar iodides .
- IR Spectroscopy : Detect C=C stretching (~1600 cm⁻¹) and quinolinium N-ethyl vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-I]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How do conjugation and stereoelectronic effects influence its UV-Vis absorption profile?
- Analysis Framework :
- Perform TD-DFT calculations to model π→π* transitions in the conjugated system. Compare computed λmax with experimental data (e.g., absorption at 450–500 nm).
- Experimentally validate solvent-dependent shifts (e.g., hypsochromic shifts in polar solvents due to reduced conjugation) .
- Data Table :
| Solvent | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| DCM | 485 | 1.2×10⁴ |
| MeOH | 470 | 9.8×10³ |
Q. What strategies resolve contradictions in reported biological activity data for analogous quinolinium derivatives?
- Critical Evaluation :
- Replicate assays under standardized conditions (e.g., MIC tests for antimicrobial activity). notes discrepancies arising from varying bacterial strains or culture media .
- Investigate stereochemical impacts: Use chiral HPLC to isolate enantiomers and test activity separately.
- Validate target engagement via molecular docking (e.g., binding to DNA gyrase for antimicrobial action) .
Q. How can X-ray crystallography clarify ambiguities in its solid-state conformation?
- Protocol :
- Grow single crystals via slow evaporation in acetonitrile/ethyl acetate. resolved a related iodide’s structure in the P1 space group, revealing C–H···I hydrogen bonds .
- Refine data using SHELXL97, focusing on torsional angles between quinolinium and cyclohexenylidene moieties.
- Compare experimental bond lengths with DFT-optimized geometries to assess resonance stabilization.
Methodological Challenges & Solutions
Q. Why might NMR spectra show unexpected splitting in ethenyl proton signals?
- Resolution Strategy :
- Employ 2D NMR (COSY, NOESY) to assign coupling networks. For example, used COSY to distinguish between E/Z isomers in cyclohexenone derivatives .
- Consider dynamic effects: Variable-temperature NMR can reveal conformational exchange broadening.
Q. How to address low reproducibility in catalytic cyclization steps during synthesis?
- Troubleshooting :
- Screen alternative catalysts (e.g., p-TsOH vs. piperidine) to minimize side reactions. achieved >70% yield in imidazolone synthesis using pyridine as a base .
- Pre-dry solvents (molecular sieves) to avoid hydrolysis of sensitive intermediates.
Data Presentation & Compliance
Q. What standards ensure rigorous reporting of spectroscopic and crystallographic data?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
